4-(3-chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one
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Overview
Description
The compound is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds that contain a five-membered ring with three nitrogen atoms and two carbon atoms . It also contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The compound has chloro, trifluoromethyl, and methyl substituents .
Molecular Structure Analysis
The molecular structure of this compound would likely be planar due to the presence of the aromatic rings. The electronegative chlorine and fluorine atoms would create regions of high electron density .Chemical Reactions Analysis
1,2,4-Triazoles can undergo a variety of reactions, including alkylation, acylation, and sulfonation . Pyridines can undergo electrophilic substitution reactions .Scientific Research Applications
Crystal Structures and Molecular Interactions
Studies on compounds similar to the queried chemical have focused on their crystal structures and the significance of molecular interactions. For example, the crystal structures of isomeric quinolines with similar complex substituents have been determined, highlighting the importance of cage-type and π-π dimeric motifs in their supramolecular arrangements. These structural features are generated from combinations of various intermolecular interactions, including C–H⋯X, C–X⋯π, and π⋯π interactions, which contribute to the stability and properties of these compounds (de Souza et al., 2015).
Synthesis and Antioxidant Properties
Another area of research involves the synthesis of new derivatives and their evaluation for antioxidant properties. A study on the synthesis of new 3-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole derivatives reported the preparation of these compounds in good yields and their subsequent screening for antioxidant activities. This research indicates the potential of triazole derivatives in developing compounds with beneficial antioxidant properties (Bekircan et al., 2008).
Adsorption and Corrosion Inhibition
Triazole derivatives have also been studied for their applications in corrosion inhibition. A particular study examined the use of 4H-triazole derivatives for protecting mild steel in hydrochloric acid solution, evaluating their inhibiting efficiency through various techniques. The study found that specific triazole derivatives are effective corrosion inhibitors, with the efficiency depending on the type and nature of substituents present in the molecule (Bentiss et al., 2007).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(3-chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-1,2,4-triazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2F3N4O/c1-8-22-24(13-12(17)5-9(7-21-13)15(18,19)20)14(25)23(8)11-4-2-3-10(16)6-11/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USTGHJFYDGLRES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C2=CC(=CC=C2)Cl)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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